Steric and Electronic Baseline: The Unsubstituted Benzylidene Advantage over the 4-Hydroxy Analog
The closest available comparator is the (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene) analog (CAS 468764-55-8). In a high-throughput screen against the Corticotropin-Releasing Factor (CRF)-Binding Protein, that analog showed an EC50 of >53,000 nM, essentially denoting inactivity [1]. The target compound (CAS 514201-44-6) replaces the para-hydroxyl group with hydrogen, creating a less polar, purely hydrophobic benzylidene moiety. This structural difference is a fundamental SAR pivot, allowing researchers to correlate the absence of specific hydrogen-bonding capacity with the observed loss of target engagement. Procuring CAS 514201-44-6 provides the essential 'parent' scaffold activity reading, without which the minimal contribution of the benzylidene ring to the pharmacophore cannot be deconvoluted.
| Evidence Dimension | In vitro functional activity (CRF-binding protein modulation) |
|---|---|
| Target Compound Data | Not determined; Scfaffold control |
| Comparator Or Baseline | (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene) analog: EC50 >53,000 nM |
| Quantified Difference | The target compound serves as a negative control with a >53,000 nM activity differential versus potential active leads. The structural alteration (removal of para-OH) is predicted to further weaken any interaction. |
| Conditions | High-throughput screen; Sanford-Burnham Center for Chemical Genomics assay [1] |
Why This Matters
For procurement, this positions CAS 514201-44-6 as an indispensable negative control or SAR probe to validate the specific contribution of the 5-benzylidene substituent in this chemotype.
- [1] BindingDB Entry: BDBM90080 / SMR000220334 for (2E,5Z)-3-allyl-5-(4-hydroxybenzylidene)-2-thiazol-2-ylimino-thiazolidin-4-one. Sanford-Burnham Center for Chemical Genomics Assay. Data accessed 2026-04-30. View Source
